Cycloheximide Cycloheximide Cycloheximide is a dicarboximide that is 4-(2-hydroxyethyl)piperidine-2,6-dione in which one of the hydrogens attached to the carbon bearing the hydroxy group is replaced by a 3,5-dimethyl-2-oxocyclohexyl group. It is an antibiotic produced by the bacterium Streptomyces griseus. It has a role as a bacterial metabolite, a protein synthesis inhibitor, a neuroprotective agent and an anticoronaviral agent. It is a member of piperidones, a piperidine antibiotic, an antibiotic fungicide, a dicarboximide, a secondary alcohol and a cyclic ketone. It derives from a piperidine-2,6-dione.
Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998)
Antibiotic substance isolated from streptomycin-producing strains of Streptomyces griseus. It acts by inhibiting elongation during protein synthesis.
Brand Name: Vulcanchem
CAS No.: 66-81-9
VCID: VC0524722
InChI: InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1
SMILES: CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol

Cycloheximide

CAS No.: 66-81-9

Inhibitors

VCID: VC0524722

Molecular Formula: C15H23NO4

Molecular Weight: 281.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Cycloheximide - 66-81-9

CAS No. 66-81-9
Product Name Cycloheximide
Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
IUPAC Name 4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione
Standard InChI InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1
Standard InChIKey YPHMISFOHDHNIV-FSZOTQKASA-N
Isomeric SMILES C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C
SMILES CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
Canonical SMILES CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
Appearance Solid powder
Colorform Plates from amyl acetate, water or 30% methanol
Crystals
Melting Point 247 to 250 °F (EPA, 1998)
119.0 °C
119.5-121 °C; also listed as 115-16 °C
119.5-121 °C
Physical Description Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998)
COLOURLESS CRYSTALS.
Description Cycloheximide is a dicarboximide that is 4-(2-hydroxyethyl)piperidine-2,6-dione in which one of the hydrogens attached to the carbon bearing the hydroxy group is replaced by a 3,5-dimethyl-2-oxocyclohexyl group. It is an antibiotic produced by the bacterium Streptomyces griseus. It has a role as a bacterial metabolite, a protein synthesis inhibitor, a neuroprotective agent and an anticoronaviral agent. It is a member of piperidones, a piperidine antibiotic, an antibiotic fungicide, a dicarboximide, a secondary alcohol and a cyclic ketone. It derives from a piperidine-2,6-dione.
Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998)
Antibiotic substance isolated from streptomycin-producing strains of Streptomyces griseus. It acts by inhibiting elongation during protein synthesis.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life RELATIVELY HEAT AND ACID STABLE; RAPIDLY INACTIVATED AT ROOM TEMP BY DIL ALKALI WITH FORMATION OF A VOLATILE, FRAGRANT KETONE, 2,4-DIMETHYLCYCLOHEXANONE
Solubility 10 to 50 mg/mL at 68° F (NTP, 1992)
At 2 °C (g/100 ml): water 2.1; amyl acetate 7; sol in chloroform, ether, methanol, ethanol; insol in saturated hydrocarbons
INSOL IN PETROLEUM ETHER
Isopropyl alcohol 5.5 g/100 ml; acetone 33.0 g/100 ml; cyclohexanone 19.0 g/100 ml (@ 20 °C)
In water, 2.1X10-4 mg/l @ 25 °C
Solubility in water, g/100ml at 2 °C: 2.1
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Actidione
Cicloheximide
Cycloheximide
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PubChem Compound 6197
Last Modified Nov 11 2021
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